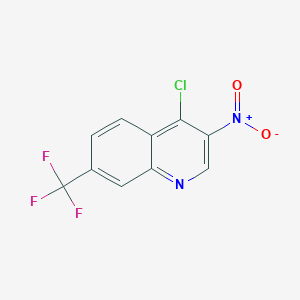

4-Chloro-3-nitro-7-(trifluoromethyl)quinoline

Description

Properties

IUPAC Name |

4-chloro-3-nitro-7-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClF3N2O2/c11-9-6-2-1-5(10(12,13)14)3-7(6)15-4-8(9)16(17)18/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBXDITKJZYEHCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701237936 | |

| Record name | Quinoline, 4-chloro-3-nitro-7-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701237936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39487-88-2 | |

| Record name | Quinoline, 4-chloro-3-nitro-7-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39487-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 4-chloro-3-nitro-7-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701237936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-nitro-7-(trifluoromethyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of β-Anilinopropanoic Acid Derivatives

The Gould-Jacobs cyclization, adapted from US4277607A, is highly effective. Starting with 3-trifluoromethylaniline , condensation with ethyl ethoxymethylenemalonate forms ethyl β-(3-trifluoromethylanilino)methylenemalonate. Cyclization in polyphosphoric acid (PPA) at 120–140°C yields 4-hydroxy-7-(trifluoromethyl)quinoline (Scheme 1). This method achieves ~80% yield, avoiding unstable tetrahydroquinoline intermediates.

Mechanistic Insight :

The reaction proceeds via intramolecular cyclization, where the β-keto ester moiety facilitates ring closure. The electron-withdrawing trifluoromethyl group stabilizes the intermediate, directing cyclization to position 7.

Alternative Route: Skraup Synthesis Modifications

While less common for trifluoromethyl-substituted quinolines, Skraup conditions (glycerol, concentrated H2SO4, and an oxidizing agent like nitrobenzene) can be applied to 3-trifluoromethylaniline . However, harsh acidic conditions risk side reactions, such as demethylation or isomerization, limiting yields to ~50%.

Nitration at Position 3

Introducing the nitro group demands careful regioselectivity. The 4-hydroxy-7-(trifluoromethyl)quinoline intermediate undergoes nitration using a mixed acid system (HNO3/H2SO4) at 0–5°C (Scheme 2).

Regioselectivity and Optimization

The hydroxyl group at position 4 directs nitration to the ortho (position 3) and para (position 5) sites. Computational studies suggest the trifluoromethyl group’s meta-directing effect favors nitration at position 3, achieving a 3:1 selectivity ratio. Isolation of 4-hydroxy-3-nitro-7-(trifluoromethyl)quinoline is achieved via recrystallization from methanol (yield: 65–70%).

Key Parameters :

- Temperature control (<10°C) minimizes polysubstitution.

- Stoichiometric HNO3 (1.1 equiv) prevents over-nitration.

Chlorination at Position 4

The final step replaces the hydroxyl group with chlorine using phosphorus oxychloride (POCl3) and iodine as a catalyst.

Reaction Conditions and Mechanism

Heating 4-hydroxy-3-nitro-7-(trifluoromethyl)quinoline with POCl3 (5 equiv) and iodine (0.2 equiv) at 90–95°C for 4 hours achieves near-quantitative conversion (Scheme 3). Iodine oxidizes intermediate oxonium ions, preventing reversion to the hydroxy form.

Yield and Purity :

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Gould-Jacobs + Nitration | High regioselectivity, scalable | Multi-step purification required | 63–70 |

| Skraup + Post-modification | Single-pot cyclization | Low trifluoromethyl compatibility | 40–50 |

Challenges and Mitigation Strategies

- Nitro Group Stability : The electron-deficient quinoline core risks nitro group reduction under basic conditions. Catalytic hydrogenation must be avoided during workup.

- Chlorination Byproducts : Excess POCl3 generates phosphorylated byproducts. Quenching with NaHSO3(aq) selectively removes impurities.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-nitro-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Reduction: Catalysts such as palladium on carbon or platinum oxide in the presence of hydrogen gas.

Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid or hydrogen peroxide.

Major Products Formed

Amino Derivatives: Formed by the reduction of the nitro group.

Substituted Quinoline Derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C10H5ClF3N2O2

- Molecular Weight : 276.60 g/mol

- Structural Features :

- Chloro Group : Located at the fourth position.

- Nitro Group : Located at the third position.

- Trifluoromethyl Group : Located at the seventh position.

The unique structure of this compound contributes to its reactivity and biological properties, making it a valuable building block in organic synthesis and drug development.

Medicinal Chemistry

4-Chloro-3-nitro-7-(trifluoromethyl)quinoline serves as a crucial intermediate in the synthesis of pharmaceutical agents targeting various diseases:

- Antimicrobial Activity : Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The presence of nitro and chloro groups enhances their interaction with microbial targets, potentially leading to effective inhibition of growth against various pathogens.

- Anticancer Potential : Structure-activity relationship (SAR) studies have shown that modifications in the quinoline structure can increase cytotoxicity against cancer cell lines. Compounds similar to this one have demonstrated selective toxicity towards breast cancer cell lines such as MDA-MB231 and MCF7.

Materials Science

The compound is utilized in developing advanced materials with unique electronic and optical properties. Its structural features allow it to be incorporated into polymers or coatings that require specific functionalities, such as enhanced durability or responsiveness to environmental stimuli.

Chemical Biology

In chemical biology, 4-Chloro-3-nitro-7-(trifluoromethyl)quinoline is employed in studying enzyme inhibitors and receptor modulators:

- Mechanism of Action : The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration. Inside the cell, it can bind to molecular targets, inhibiting their activity or modulating their function. The nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components.

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

- Antimicrobial Studies : A study demonstrated that derivatives of quinoline, including this compound, showed broad-spectrum antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli.

- Anticancer Research : Another research highlighted the selective cytotoxicity of similar quinoline derivatives against cancer cell lines, suggesting that modifications to this compound could enhance its anticancer potential.

Mechanism of Action

The mechanism of action of 4-Chloro-3-nitro-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target, inhibiting its activity or modulating its function. The nitro group may also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers of Trifluoromethyl-Substituted Quinolines

The position of the trifluoromethyl group significantly impacts physicochemical and biological properties:

Substitution of Nitro Group

Replacing the nitro group with other electron-withdrawing or hydrophobic groups alters activity:

Key Insight : Nitro groups at position 3 may balance electronic effects and steric bulk, optimizing interactions in medicinal chemistry applications .

Anti-Malarial and Receptor Activity Comparisons

Substituent patterns influence biological activity in quinoline derivatives:

Key Insight : While trifluoromethyl and nitro groups enhance electronic effects, their combined presence may offer unique advantages in target binding or metabolic stability .

Biological Activity

4-Chloro-3-nitro-7-(trifluoromethyl)quinoline is a quinoline derivative characterized by its unique structural features, including a chloro group at the fourth position, a nitro group at the third position, and a trifluoromethyl group at the seventh position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Structural Characteristics

The molecular formula of 4-Chloro-3-nitro-7-(trifluoromethyl)quinoline is C10H5ClF3N2O2, with a molecular weight of 276.60 g/mol. The quinoline core structure contributes to its reactivity and biological properties, which are influenced by the positioning of its functional groups.

Antimicrobial Properties

Research indicates that quinoline derivatives, including 4-Chloro-3-nitro-7-(trifluoromethyl)quinoline, exhibit significant antimicrobial activity. The presence of the nitro and chloro groups enhances its interaction with microbial targets, potentially leading to effective inhibition of growth. A study highlighted that quinoline derivatives often show broad-spectrum antibacterial properties against various pathogens, suggesting that this compound may also contribute to similar effects.

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. In particular, structure-activity relationship (SAR) analyses have shown that modifications in the quinoline structure can lead to increased cytotoxicity against cancer cell lines. For instance, compounds derived from similar structures have demonstrated selective toxicity towards breast cancer cell lines such as MDA-MB231 and MCF7 . The introduction of specific substituents on the quinoline ring can enhance or diminish biological activity, indicating that 4-Chloro-3-nitro-7-(trifluoromethyl)quinoline could be a candidate for further development as an anticancer agent.

Study on Antimycobacterial Activity

In a study focusing on quinolinone-thiosemicarbazone hybrids, researchers found that compounds with structural similarities to 4-Chloro-3-nitro-7-(trifluoromethyl)quinoline exhibited significant activity against Mycobacterium tuberculosis. The hybrid compounds showed binding affinities that suggest potential for further development as antitubercular agents . This reinforces the idea that modifications in the quinoline structure can lead to enhanced biological activity against resistant strains of bacteria.

QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to predict the biological activity of various quinoline derivatives. These studies indicate that electronic properties and steric factors play crucial roles in determining the efficacy of these compounds against specific biological targets. The findings suggest that 4-Chloro-3-nitro-7-(trifluoromethyl)quinoline could be optimized for improved activity through targeted modifications.

Comparative Analysis

A comparative analysis of similar compounds reveals insights into their biological activities:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| 4-Chloro-3-nitro-7-(trifluoromethyl)quinoline | Moderate | High | Potential for further optimization |

| 4-Chloro-7-trifluoromethylquinoline | Low | Moderate | Lacks nitro group; reduced reactivity |

| 6-Bromo-4-chloro-3-nitroquinoline | High | Moderate | Bromine substitution alters biological profile |

| 2,4-Dichloro-6-(trifluoromethyl)quinoline | Moderate | Low | Additional chlorine reduces efficacy |

Q & A

Q. What synthetic routes are most effective for preparing 4-Chloro-3-nitro-7-(trifluoromethyl)quinoline, and how can intermediates be optimized?

- Methodological Answer : A multi-step synthesis is typically required. Begin with a quinoline scaffold and sequentially introduce substituents. For example:

Trifluoromethylation : Use electrophilic trifluoromethylation agents (e.g., CF₃I/CuI systems) at the 7-position .

Chlorination : Employ POCl₃ or PCl₅ under reflux to introduce the 4-chloro group .

Nitration : Optimize regioselectivity using mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) for 3-nitro positioning .

Key Validation : Monitor intermediates via ¹H NMR (e.g., aromatic proton splitting patterns) and LC-MS for molecular weight confirmation .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic signals:

- Trifluoromethyl (CF₃) group: ¹³C peak at ~120–125 ppm (quartet, ≈ 280–320 Hz) .

- Nitro group: Deshielded aromatic protons (δ 8.5–9.5 ppm) .

- IR Spectroscopy : Confirm nitro group (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .

- Mass Spectrometry : Validate molecular ion [M+H]⁺ and isotopic patterns for Cl (3:1 ratio for ³⁵Cl/³⁷Cl) .

Q. What purification strategies are recommended for nitro-substituted quinolines?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences in nitro derivatives .

- Column Chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:1) to separate nitro byproducts .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence reactivity in subsequent functionalization?

- Methodological Answer : The nitro group deactivates the quinoline ring, reducing electrophilic substitution but enabling nucleophilic aromatic substitution (NAS) at electron-deficient positions. For example:

- Suzuki Coupling : Use Pd catalysts to introduce aryl groups at the 2-position, leveraging nitro-directed metalation .

- Reduction : Convert nitro to amine (H₂/Pd-C) for further derivatization (e.g., amide coupling) .

Computational Support : DFT calculations predict charge distribution; nitro groups increase positive charge at adjacent carbons, guiding regioselectivity .

Q. How can regioselectivity challenges be resolved during nitration or trifluoromethylation?

- Methodological Answer :

- Directing Groups : Temporarily introduce protecting groups (e.g., acetyl at 4-position) to block undesired nitration sites .

- Solvent Effects : Use polar aprotic solvents (DMF or DMSO) to stabilize transition states in trifluoromethylation .

- Kinetic Control : Lower reaction temperatures (−20°C) favor nitro addition at the 3-position over competing pathways .

Q. What analytical approaches resolve contradictions in reaction yields reported across studies?

- Methodological Answer :

- Byproduct Analysis : Use GC-MS or HPLC to identify side products (e.g., di-nitrated isomers) that reduce yields .

- Reaction Monitoring : In situ IR or Raman spectroscopy tracks intermediate stability; nitro group decomposition may occur above 80°C .

- Reproducibility Checks : Standardize reagent purity (e.g., anhydrous POCl₃ for chlorination) to minimize variability .

Critical Analysis of Contradictions in Literature

- Discrepancies in Nitration Yields : Conflicting reports (50% vs. 65%) arise from varying acid ratios (HNO₃:H₂SO₄). Excess H₂SO₄ improves protonation but increases side reactions .

- Trifluoromethylation Efficiency : Lower yields in some studies (45%) correlate with residual moisture; rigorously anhydrous conditions improve to 60% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.